2-amino-N-(3-morpholin-4-ylpropyl)benzamide

Enzyme inhibition Structure-activity relationship Benzamide derivatives

Researchers developing adenosine receptor modulators or kinase inhibitors face lot-to-lot variability with custom-synthesized morpholine-benzamide scaffolds. Positional isomer studies confirm >3-fold potency shifts from minor substitution changes, making precise procurement critical. This compound features a defined 2-amino substitution enabling key hydrogen-bond interactions absent in chloro- or sulfonamide analogs. Use as a fragment hit for p38 MAPKγ (analog IC50 ~5 nM), GPCR modulator starting point (analogs achieve sub-nM IC50 at A1/A2A receptors), or carbonic anhydrase inhibitor precursor. Batch-consistent ≥95% purity with global logistics support.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
CAS No. 13666-71-2
Cat. No. B078632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3-morpholin-4-ylpropyl)benzamide
CAS13666-71-2
Synonyms2-amino-N-(3-morpholinopropyl)benzamide
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2=CC=CC=C2N
InChIInChI=1S/C14H21N3O2/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11,15H2,(H,16,18)
InChIKeyKSMWTQOZWOIFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.5 [ug/mL]

2-Amino-N-(3-morpholin-4-ylpropyl)benzamide Overview


2-Amino-N-(3-morpholin-4-ylpropyl)benzamide (CAS 13666-71-2) is a substituted benzamide derivative characterized by a 2-amino group on the phenyl ring and an N-(3-morpholinopropyl) side chain [1]. This compound serves as a versatile scaffold in medicinal chemistry due to its ability to engage biological targets via the morpholine moiety, which can modulate physicochemical properties and binding interactions. While primary literature directly profiling this specific compound is limited, its structural attributes position it as a candidate for adenosine receptor modulation and kinase inhibition research, as inferred from closely related analogs and class-level data .

Medicinal chemistry scaffold with morpholine moiety for target engagement

2‑amino handle enables modular derivatization for GPCR or kinase research

Morpholinopropyl side chain may support solubility and binding modulation

2-Amino-N-(3-morpholin-4-ylpropyl)benzamide: Why Generic Substitution Fails


Benzamide derivatives with morpholine-containing side chains exhibit highly divergent biological activities based on subtle variations in substitution pattern. For instance, the 2-amino substitution in this compound introduces a hydrogen-bond donor/acceptor capability absent in analogs like befol (4-chloro substitution) or sulfonamide-bearing variants [1]. Class-level evidence from substituted benzamide series demonstrates that moving a methyl group from the 2-position to the 3- or 4-position alters inhibitory potency by over 3-fold in enzyme assays [2]. Furthermore, the morpholinopropyl linker length and terminal morpholine ring orientation critically influence target binding kinetics and selectivity, as seen in carbonic anhydrase inhibitor series where nanomolar potency differences arise from seemingly minor structural modifications [3]. These data underscore that even structurally similar benzamides cannot be interchanged without risking significant loss of desired biological activity or introduction of off-target effects, making precise procurement of this specific compound essential for reproducible research outcomes.

Substitution pattern 2‑amino vs 4‑chloro or sulfonamide analogs may shift target potency and selectivity profiles significantly.
Linker length Morpholinopropyl chain length and orientation can alter binding kinetics; shorter or rigid linkers may not reproduce interaction.
Morpholine absence Non‑morpholine benzamides may lose solubility advantages and nanomolar engagement potential seen in class‑level data.

2-Amino-N-(3-morpholin-4-ylpropyl)benzamide vs. Closest Analogs


Enzyme Inhibition: Morpholinopropyl Side-Chain Advantage

Class-level inference from a series of substituted benzamide derivatives demonstrates that the morpholine-containing side chain is a critical determinant of inhibitory potency. The 2-amino-N-(3-morpholin-4-ylpropyl)benzamide scaffold, while not directly profiled in the referenced study, shares the core benzamide structure with compounds in this series. The lead 2-methyl substituted benzamide exhibited an IC50 of 8.7 μM, whereas non-morpholine analogs with alternative substituents showed up to 17-fold reduced potency (e.g., 4-methoxy analog IC50 = 149 μM) [1]. This establishes that the specific substitution pattern, including the morpholinopropyl extension, is essential for maintaining low-micromolar to nanomolar potency ranges. The target compound's 2-amino group and morpholinopropyl side chain are predicted to further enhance potency and selectivity based on established SAR trends.

Enzyme inhibition SAR
Class‑level inference
Lead 2‑methyl benzamide IC50 8.7 μM
4‑methoxy analog (no morpholine) IC50 149 μM
~17‑fold potency difference attributed to substitution
Morpholine‑containing substitution may support low‑micromolar potency in enzyme assays
Target compound not directly profiled; class‑level trend from J Med Chem series
Enzyme inhibition Structure-activity relationship Benzamide derivatives

Adenosine Receptor Binding Affinity of Morpholinopropyl Scaffolds

While direct binding data for 2-amino-N-(3-morpholin-4-ylpropyl)benzamide at adenosine receptors is not available in public databases, closely related morpholinopropyl benzamide analogs have demonstrated potent interactions with adenosine receptor subtypes. For example, a structurally similar compound (CHEMBL605469) displayed an IC50 of 0.900 nM against the adenosine A1 receptor in rat brain membranes [1]. Another analog (CHEMBL4167557) exhibited inverse agonist activity at the human adenosine A2A receptor with an IC50 of 2.90 nM in CHO cells [2]. These values indicate that the morpholinopropyl benzamide core is compatible with sub-nanomolar to low-nanomolar adenosine receptor engagement. In contrast, simpler benzamides lacking the morpholine moiety typically show micromolar affinities [3]. The target compound's 2-amino substitution may further modulate receptor subtype selectivity and functional activity.

Adenosine receptor affinity
Cross‑study comparable
Analog CHEMBL605469 (A1) IC50 0.900 nM
Analog CHEMBL4167557 (A2A) IC50 2.90 nM
Morpholinopropyl benzamides show >1000‑fold gain over non‑morpholine analogs
Scaffold compatible with sub‑nanomolar adenosine receptor engagement
BindingDB records; target compound not directly measured
Adenosine receptor Binding affinity GPCR modulation

Carbonic Anhydrase Isoform Selectivity

Aromatic sulfonamides incorporating the N-(3-morpholinopropyl)benzamide motif, such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide (P10), demonstrate potent inhibition of human carbonic anhydrase (CA) isoforms. These compounds exhibited IC50 values ranging from 58 to 740 nM across hCA I, II, IV, and XII, with distinct isoform selectivity profiles [1]. Notably, the morpholinopropyl side chain contributes to an L-shaped conformation stabilized by an intramolecular NH⋯N hydrogen bond, which influences target binding [2]. While 2-amino-N-(3-morpholin-4-ylpropyl)benzamide lacks the sulfonamide zinc-binding group, its morpholinopropyl tail may still confer favorable pharmacokinetic properties or serve as a modular handle for introducing additional pharmacophores. In contrast, benzamides without this side chain lack the conformational constraint and hydrogen-bonding capacity required for optimal CA engagement [3].

Carbonic anhydrase inhibition
Class‑level inference
Sulfonamide analog P10 IC50 58–740 nM (hCA I,II,IV,XII)
Morpholinopropyl side chain enables nanomolar isoform‑selective inhibition
Core scaffold supports CA inhibitor design when zinc‑binding group is introduced
Target compound lacks sulfonamide; serves as non‑sulfonamide intermediate
Carbonic anhydrase inhibition Sulfonamide analogs Isoform selectivity

Physicochemical Properties: Drug-Likeness and Solubility

The morpholine ring in 2-amino-N-(3-morpholin-4-ylpropyl)benzamide serves as a solubilizing and pharmacokinetic-enhancing group. The compound exhibits a calculated boiling point of 485.9°C at 760 mmHg and a refractive index of 1.566, consistent with moderate lipophilicity and potential for oral bioavailability . The morpholine nitrogen can be protonated at physiological pH, improving aqueous solubility and membrane permeability compared to non-basic benzamide analogs [1]. In related carbonic anhydrase inhibitor series, the morpholinopropyl side chain was critical for achieving a balanced hydro- and liposolubility profile, which is essential for topical ophthalmic delivery [2]. Compounds lacking this moiety often suffer from poor solubility or excessive lipophilicity, limiting their utility in in vivo studies.

Physicochemical profile
Class‑level inference
Basic morpholine pKa ~8.5 Boiling point 485.9 °C Refractive index 1.566
Morpholine moiety may improve aqueous solubility and formulation handling
Calculated properties; solubility enhancement inferred from CA inhibitor series
Physicochemical properties Drug-likeness Solubility

Applications of 2-Amino-N-(3-morpholin-4-ylpropyl)benzamide


Adenosine Receptor Ligand Discovery and GPCR Screening

Based on cross-study comparable data showing that morpholinopropyl benzamide analogs achieve sub-nanomolar to low-nanomolar IC50 values at adenosine A1 and A2A receptors [1][2], 2-amino-N-(3-morpholin-4-ylpropyl)benzamide is a strategic starting point for developing novel adenosine receptor modulators. Its 2-amino group provides a convenient handle for further derivatization to optimize subtype selectivity and functional activity (agonist/antagonist/inverse agonist). This compound is particularly suited for high-throughput screening campaigns targeting GPCRs involved in neurological disorders, inflammation, and cardiovascular diseases.

Carbonic Anhydrase Inhibitor Design and Bioconjugate Synthesis

Class-level inference from sulfonamide analogs demonstrates that the N-(3-morpholinopropyl)benzamide scaffold confers nanomolar potency and isoform selectivity against human carbonic anhydrases [1][3]. While the target compound itself is not a sulfonamide, it serves as a versatile intermediate for synthesizing novel CA inhibitors by introducing a sulfamoyl group or other zinc-binding motifs at the 2-amino position. Additionally, its morpholine moiety enables bioconjugation via amide or click chemistry for targeted drug delivery or imaging applications in oncology and ophthalmology.

Kinase Inhibitor Fragment-Based Drug Discovery

The morpholinopropyl benzamide core is a privileged fragment for kinase ATP-binding site engagement, as evidenced by analog data showing IC50 values as low as 5 nM against p38 MAPKγ [2]. The 2-amino substitution in 2-amino-N-(3-morpholin-4-ylpropyl)benzamide introduces an additional hydrogen-bond donor/acceptor that can be exploited to improve kinase selectivity and potency. Researchers can use this compound as a fragment hit for structure-based drug design, followed by iterative medicinal chemistry optimization to generate potent and selective kinase inhibitors for oncology or inflammatory disease targets.

Chemical Biology Tool Compounds and Pharmacological Probes

The favorable physicochemical properties imparted by the morpholine moiety—including enhanced aqueous solubility and drug-likeness [4]—make 2-amino-N-(3-morpholin-4-ylpropyl)benzamide an attractive scaffold for developing chemical biology probes. Its modular structure allows for facile introduction of fluorescent tags, biotin, or photoaffinity labels via the 2-amino group. This enables target identification studies, cellular imaging, and protein interaction mapping, particularly for proteins that bind morpholine-containing ligands such as GPCRs, carbonic anhydrases, and certain kinases.

Application
Selection Property
Validation Focus
Adenosine receptor ligand research
Morpholinopropyl benzamide scaffold with 2‑amino handle
Subtype selectivity and functional activity (agonist/antagonist) profiling
Carbonic anhydrase inhibitor development
Morpholinopropyl side‑chain for nanomolar potency and isoform selectivity
Zinc‑binding motif integration and bioconjugation feasibility
Kinase inhibitor fragment‑based research
ATP‑site engagement scaffold with hydrogen‑bond donor/acceptor
Selectivity optimization and structure‑based design iterations
Chemical probe and tool compound synthesis
2‑amino derivatization handle for tags or photoaffinity labels
Target identification, cellular imaging, and protein interaction mapping
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